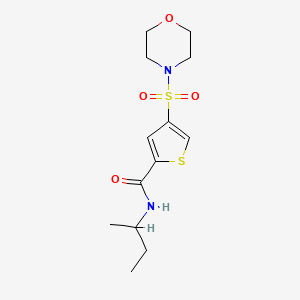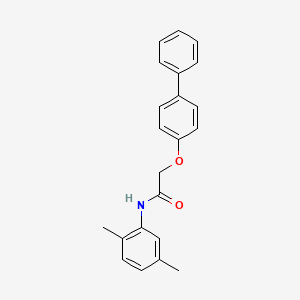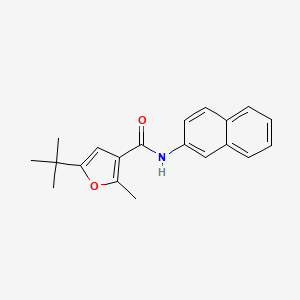
N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholine derivatives often involves sequential reactions that include ring-opening of oxiranes, sulfonylation, and cyclization processes. For instance, enantiopure 2,6-disubstituted morpholines have been synthesized through these methods, demonstrating the complex chemistry involved in creating such compounds (Foschi et al., 2017).
Molecular Structure Analysis
Molecular structure analyses of similar compounds reveal intricate details about their crystal structures and the spatial arrangement of atoms within the molecule. For example, studies on morpholino derivatives show specific crystal systems and space groups, indicating the precise molecular geometry of these compounds (Lu et al., 2017).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. For example, the selective synthesis of monoprotected N-sulfinyl amino alcohols through a double sulfinylation/hydrolysis strategy showcases the chemical reactivity of these compounds (Fritz et al., 2011).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. For instance, the crystal and molecular structure studies provide insights into the physical characteristics of these compounds and their interactions with other molecules (Remko et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming new bonds, are essential for exploring the applications of morpholine derivatives. Research on the synthesis of biodegradable polyesteramides with pendant functional groups illustrates the diverse chemical functionalities of these compounds (Veld et al., 1992).
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- The study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans highlights the comprehensive metabolic pathway and elimination profile of the compound. The research provides insights into how the drug is processed within the body, indicating significant metabolism and principal elimination via feces. This study contributes to understanding the pharmacokinetics of similar compounds, including N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, by outlining the importance of evaluating metabolic pathways and elimination mechanisms for pharmaceutical compounds (Renzulli et al., 2011).
Pharmacodynamics and Efficacy
- Barrett et al. (1994) conducted research on MK‐383, a selective non‐peptide platelet glycoprotein‐IIb/IIIa receptor antagonist, assessing its pharmacodynamics and efficacy. The study offers insights into the potential therapeutic applications of receptor antagonists, including how they may prevent occlusive thrombus formation in blood vessels. Such research is relevant to the development and scientific application of N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide by illustrating the mechanisms through which receptor antagonists can exert their effects and the potential clinical benefits they may offer (Barrett et al., 1994).
Safety and Therapeutic Potential
- The utilization of N-butyl-2-cyanoacrylate in medical procedures provides a direct application of related compounds in clinical settings. Seewald et al. (2008) evaluated the safety and efficacy of N-butyl-2-cyanoacrylate for bleeding gastric fundal varices, using a standardized injection technique. This study is pertinent to understanding the therapeutic potential and safety profile of N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in similar medical applications, emphasizing the importance of delivery method and safety in the development of therapeutic agents (Seewald et al., 2008).
Propiedades
IUPAC Name |
N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-3-10(2)14-13(16)12-8-11(9-20-12)21(17,18)15-4-6-19-7-5-15/h8-10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCXOFAMDGCMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)




![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)
![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)
![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5568489.png)
![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)